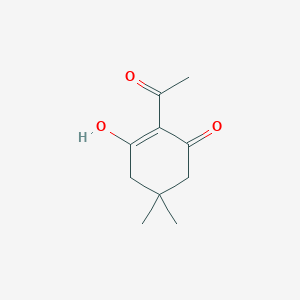

2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-acetyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-6(11)9-7(12)4-10(2,3)5-8(9)13/h12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJDAMFZOHSRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(CC(CC1=O)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00916293 | |

| Record name | 2-Acetyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00916293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94142-97-9 | |

| Record name | 2-Acetyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00916293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxyethylidene)-5,5-dimethyl-1,3-cyclohexanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione, the stable enol tautomer of 2-acetyl-5,5-dimethylcyclohexane-1,3-dione. This compound, often referred to as 2-acetyldimedone, is a valuable intermediate in organic synthesis, most notably for the introduction of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group for primary amines in peptide synthesis.[1] This document will delve into the foundational principles of its synthesis, provide a detailed and validated experimental protocol, and explore the critical concept of keto-enol tautomerism that governs its structure. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction and Significance

This compound is a cyclic β-diketone derivative that has garnered significant attention in the field of synthetic organic chemistry.[1] Its primary utility lies in its application as a protecting group for primary amines.[1][2] The Dde group offers orthogonal stability, allowing for selective deprotection under mild conditions, a crucial feature in the multi-step synthesis of complex peptides and other bioactive molecules. The stability of the enol form, which is the subject of this guide, is a key characteristic of this compound, influencing its reactivity and handling.[3]

The synthesis of this compound is a classic example of C-acylation of a β-diketone, a fundamental transformation in organic chemistry. A thorough understanding of this reaction, including the choice of reagents, reaction conditions, and the underlying mechanistic principles, is essential for its successful and efficient preparation.

Foundational Principles: The Chemistry of β-Diketone Acylation

The synthesis of this compound commences with the starting material 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone.[4][5] Dimedone is a cyclic β-diketone, and the methylene protons situated between the two carbonyl groups exhibit significant acidity due to the resonance stabilization of the resulting enolate anion.

The core of the synthesis is the acylation of this enolate. This can be achieved through various acylating agents, with acetic anhydride and acetyl chloride being the most common choices.[1][2] The reaction is typically carried out in the presence of a base, which serves to deprotonate the dimedone and generate the nucleophilic enolate.

Keto-Enol Tautomerism: A Defining Feature

A critical concept to grasp when working with 1,3-dicarbonyl compounds is keto-enol tautomerism.[3][6] The product, 2-acetyl-5,5-dimethylcyclohexane-1,3-dione, exists as an equilibrium mixture of the diketo form and the enol form, this compound.[4][5][7]

For many 1,3-diketones, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[3] In the case of cyclic β-diketones like dimedone derivatives, while a similar intramolecular hydrogen bond cannot form, the enol tautomer is still remarkably stable.[8] In chloroform, dimedone itself exists in a 2:1 keto to enol ratio.[4] The acylated derivative, the topic of this guide, predominantly exists in its enol form.

The following diagram illustrates the keto-enol tautomerism:

Caption: Keto-enol tautomerism of 2-acetyldimedone.

Synthetic Pathway and Mechanism

The most common and efficient synthesis involves the acylation of dimedone with an acetylating agent. The reaction proceeds via the formation of a dimedone enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

The following diagram outlines the general synthetic workflow:

References

- 1. 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 | Benchchem [benchchem.com]

- 2. Buy 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 [smolecule.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Dimedone - Wikipedia [en.wikipedia.org]

- 5. Dimedone Synthesis - 1449 Words | Bartleby [bartleby.com]

- 6. researchgate.net [researchgate.net]

- 7. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. science24.com [science24.com]

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione, a versatile β-dicarbonyl compound widely known in synthetic chemistry as the precursor to the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group. This document delves into the core chemical properties of the molecule, including its structural features, tautomeric equilibrium, and spectroscopic profile. A significant focus is placed on its primary application in peptide synthesis as an orthogonal protecting group for primary amines. Detailed, field-proven protocols for the synthesis of the title compound, its application in amine protection, and subsequent deprotection are provided. The causality behind experimental choices and the self-validating nature of the described protocols are explained to ensure technical accuracy and reproducibility for researchers in organic synthesis and drug development.

Introduction and Molecular Overview

This compound is an organic compound derived from dimedone (5,5-dimethylcyclohexane-1,3-dione). While it can exist as the tri-keto tautomer, 2-acetyl-5,5-dimethylcyclohexane-1,3-dione, it exists predominantly as the chelated enol form depicted, stabilized by a strong intramolecular hydrogen bond. This structural feature is fundamental to its reactivity and physicochemical properties.

Its principal significance in the scientific community lies in its use as a reagent for introducing the Dde protecting group onto primary amines. The Dde group is renowned for its orthogonality to standard Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies in solid-phase peptide synthesis (SPPS), allowing for selective deprotection and side-chain modification.[1][2] This guide will explore the foundational chemistry of this reagent and provide actionable protocols for its synthesis and application.

Physicochemical and Structural Properties

The chemical behavior of this compound is dictated by its structure, which is characterized by a dynamic tautomeric equilibrium and specific spectroscopic signatures.

Tautomerism: The Keto-Enol Equilibrium

Like most β-dicarbonyl compounds, 2-acetyldimedone exists as an equilibrium mixture of its diketo and enol tautomers. However, the equilibrium strongly favors the enol form, this compound, due to the formation of a stable, six-membered conjugated system with an intramolecular hydrogen bond.

Caption: Keto-Enol Tautomerism of the title compound.

Studies on the parent compound, dimedone, show that the keto-enol equilibrium is highly solvent-dependent. In chloroform (CDCl₃), the keto:enol ratio is approximately 2.9:1, favoring the diketo form.[1] However, the introduction of the acetyl group in the title compound provides an extended conjugated system in the enol form, which is expected to shift the equilibrium significantly toward the enol tautomer in most organic solvents. Nonpolar solvents generally favor the intramolecularly hydrogen-bonded enol form, while polar protic solvents can disrupt this bond, potentially increasing the proportion of the diketo tautomer.[3][4]

Solid-State Structure

Acidity

The enolic proton is acidic due to the resonance stabilization of the resulting conjugate base. While experimental pKa values are not widely reported, computational predictions place the pKa around 3.6-4.5.[6] This acidity is a key factor in the base-catalyzed acylation of dimedone during its synthesis.

Spectroscopic Characterization

The structural identity of the compound is confirmed through various spectroscopic methods.

| Property | Value / Description | Reference |

| Molecular Formula | C₁₀H₁₄O₃ | [7] |

| Molecular Weight | 182.22 g/mol | [7] |

| Appearance | White or colorless to yellow solid | [8] |

| Melting Point | 36-40 °C | |

| ¹H NMR (ppm) | δ 1.0-1.1 (s, 6H, C(CH₃)₂), δ 2.4-2.6 (m, 4H, ring CH₂), δ 3.6 (s, 3H, acetyl CH₃). Note: These are general regions; the enolic OH is often very broad and may not be observed. | [7] |

| ¹³C NMR (ppm) | δ 25-30 (acetyl CH₃), δ ~32 (C(CH₃)₂), δ ~50 (ring CH₂), δ ~110 (enol C=C), δ >190 (carbonyl C=O). Note: Based on typical values for β-dicarbonyls. | [7] |

| IR (cm⁻¹) | ~1705 (cyclohexanedione C=O stretch), ~1678 (acetyl C=O stretch), broad O-H stretch. | [7] |

Mass Spectrometry (Electron Ionization): A definitive fragmentation pattern is not published, but based on the analysis of similar dimedone derivatives, the molecular ion peak (M⁺) at m/z = 182 would be expected.[2] Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z = 167, and the loss of an acetyl radical (•COCH₃) or ketene (CH₂=C=O) from the side chain.

Synthesis of 2-Acetyldimedone

The most common and reliable method for synthesizing the title compound is the base-catalyzed acylation of dimedone. Two primary protocols are presented below, using acetic anhydride and acetyl chloride, respectively. The choice of reagent often depends on scale, cost, and safety considerations.

Caption: Synthetic overview for 2-Acetyldimedone.

Protocol 1: Acylation with Acetic Anhydride

This method generally provides higher yields and is suitable for laboratory-scale synthesis. The use of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst is crucial for an efficient reaction.

Rationale: Triethylamine (TEA) acts as a base to deprotonate the acidic C-H at the 2-position of dimedone, forming an enolate. This enolate is the active nucleophile. Acetic anhydride is the electrophilic acetylating agent. DMAP accelerates the reaction by forming a highly reactive N-acetylpyridinium intermediate with acetic anhydride, which is more susceptible to nucleophilic attack by the dimedone enolate than acetic anhydride itself.

Step-by-Step Methodology:

-

To a solution of dimedone (1.0 eq, e.g., 15.0 g, 107 mmol) in dichloromethane (DCM, ~7 mL per g of dimedone) under an inert atmosphere (Argon or N₂), add 4-dimethylaminopyridine (DMAP) (0.2 eq, 2.61 g, 21.4 mmol) and triethylamine (TEA) (2.0 eq, 29.8 mL, 214 mmol).

-

Stir the mixture at room temperature until all solids dissolve.

-

Add acetic anhydride (1.2 eq, 12.2 mL, 129 mmol) dropwise to the solution.

-

Allow the reaction to stir at room temperature for 48 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a hexane/ethanol mixture to yield the product as a pale yellow solid (Typical Yield: 55-85%).[7]

Protocol 2: Acylation with Acetyl Chloride

This method is often preferred for larger-scale syntheses due to the lower cost of acetyl chloride. It typically results in slightly lower yields due to potential side reactions.[7]

Rationale: Potassium carbonate (K₂CO₃) is used as a heterogeneous base to generate the dimedone enolate. Acetyl chloride is a highly reactive acetylating agent. The reaction is performed at a low initial temperature to control the exothermicity.

Step-by-Step Methodology:

-

Suspend dimedone (1.0 eq) and potassium carbonate (1.2 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-24 hours.

-

Filter the reaction mixture to remove the inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify by recrystallization from a hexane/ethanol mixture (Typical Yield: 45-50%).[7]

Application in Peptide Chemistry: The Dde Protecting Group

The primary application of 2-acetyldimedone is to introduce the Dde protecting group onto the side-chain primary amines of amino acids, such as Lysine (Lys) or Ornithine (Orn). The reaction forms a stable enaminone linkage.

Mechanism and Orthogonality

The Dde group is stable to the acidic conditions used for Boc-group cleavage (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc-group cleavage (e.g., 20% piperidine in DMF).[2] This orthogonality is the cornerstone of its utility. It can be selectively removed using dilute hydrazine, allowing for site-specific modifications of the peptide while it is still attached to the solid-phase support.[1][2]

Caption: Workflow for Dde protection and deprotection.

Protocol: Dde Protection of an Amine

This protocol describes the formation of the enaminone from a primary amine and 2-acetyldimedone. This reaction is typically performed on the free amino group of a resin-bound peptide.

Rationale: The reaction is a condensation between the primary amine and one of the carbonyl groups of the β-dicarbonyl system (in its enol form), followed by dehydration to form the stable, conjugated enaminone system. The reaction is often driven to completion by heating in a polar aprotic solvent like DMF.

Step-by-Step Methodology (On-Resin):

-

Ensure the primary amine to be protected (e.g., the ε-amino group of a Lysine residue) is in its free base form. If it is a salt, neutralize it with a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Prepare a solution of 2-acetyl-5,5-dimethylcyclohexane-1,3-dione (5-10 equivalents relative to the amine) in N,N-dimethylformamide (DMF).

-

Add the solution to the peptide-resin.

-

Agitate the mixture at room temperature overnight or at 37-50 °C for 2-4 hours.

-

Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

-

Once complete, filter the resin and wash thoroughly with DMF, followed by DCM, and dry under vacuum.

Protocol: Dde Deprotection

The selective removal of the Dde group is most commonly achieved with a dilute solution of hydrazine.

Rationale: Hydrazine acts as a potent nucleophile that attacks the enaminone system. The subsequent reaction pathway leads to the formation of a stable heterocyclic byproduct (a pyrazole derivative) and the release of the free primary amine. The mildness and high efficiency of this reaction are key to its success in SPPS.

Step-by-Step Methodology (Hydrazine Method):

-

Swell the Dde-protected peptide-resin in DMF.

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Do not exceed 2% concentration, as higher concentrations can cause unwanted side reactions.[7]

-

Treat the resin with the 2% hydrazine solution (approx. 25 mL per gram of resin).

-

Agitate the mixture at room temperature. The deprotection is typically very rapid.

-

Perform three short treatments of 3-5 minutes each. After each treatment, filter the resin and add a fresh portion of the hydrazine solution.[1][2]

-

After the final treatment, wash the resin extensively with DMF (3-5 times) to remove all byproducts.

-

The resin is now ready for the next synthetic step (e.g., side-chain labeling, lactamization, etc.).

An alternative, milder method for deprotection that is compatible with the presence of Fmoc groups involves the use of hydroxylamine.[7]

Other Synthetic Applications

Beyond its role in peptide chemistry, the reactive nature of 2-acetyldimedone makes it a useful building block for various heterocyclic compounds. The enol and dicarbonyl functionalities provide multiple reactive sites for condensation and cyclization reactions with various electrophiles and nucleophiles. It can participate in reactions such as:

-

Knoevenagel Condensation: Reaction with aldehydes to form various adducts.[7]

-

Synthesis of Pyridines and Pyrones: Reaction with active methylene compounds and ammonia sources.

-

Formation of Enaminones: Reaction with amines to form substituted enaminones, which are themselves versatile synthetic intermediates.[9][10]

Conclusion

This compound is a compound of significant utility, primarily serving as the gateway to the Dde amine protecting group. Its chemical properties are dominated by a stable, intramolecularly hydrogen-bonded enol tautomer. Understanding its synthesis from dimedone and the specific, mild conditions required for its application and removal in peptide synthesis is critical for its effective use. The protocols detailed in this guide provide a robust framework for researchers to employ this valuable tool in the synthesis of complex peptides and other nitrogen-containing molecules, enabling advanced strategies in drug discovery and development.

References

-

Dichlorodiphenyldichloroethylene - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

-

A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02213A. (2015). Retrieved January 2, 2026, from [Link]

-

Synthesis of the DDT metabolite 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene (o-Cl-DDMU) and its detection in abiotic and biotic samples - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC. (n.d.). Retrieved January 2, 2026, from [Link]

-

1H and 13C NMR chemical shifts of 1 compared with related heterocycles. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis of the enaminone from acetyl group. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis of the DDT metabolite 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene (o-Cl-DDMU) and its detection in abiotic and biotic samples - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Dichlorodiphenyldichloroethylene (DDE) - OEHHA - CA.gov. (n.d.). Retrieved January 2, 2026, from [Link]

-

1,3-Cyclohexanedione, 2-acetyl-5,5-dimethyl- | C10H14O3 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis of biologically active heterocyclic compounds from β- diketones - ACG Publications. (2023). Retrieved January 2, 2026, from [Link]

-

1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - ResearchGate. (2018). Retrieved January 2, 2026, from [Link]

-

Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). Retrieved January 2, 2026, from [Link]

-

1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2018). Retrieved January 2, 2026, from [Link]

-

X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

Solvent effects on the tautomeric equilibrium of 2,4-pentanedione - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics | BioPchem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part II - Spectroscopy Online. (n.d.). Retrieved January 2, 2026, from [Link]

-

(PDF) Review: Derivatization in mass spectrometry 2. Acylation - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

The Crystal and Molecular Structure of Dimedone - DAG SEMMINGSEN - SciSpace. (n.d.). Retrieved January 2, 2026, from [Link]

-

Reactions Involving Acids and Other Electrophiles | Request PDF - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

-

a complementary fragmentation technique to collision-induced dissociation for metabolite identification of synthetic cathinone positional isomers - PubMed. (2023). Retrieved January 2, 2026, from [Link]

-

(PDF) The Crystal Structure of Dimedone - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.). Retrieved January 2, 2026, from [Link]

-

Acidity Constant (pK a) Calculation of Large Solvated Dye Molecules: Evaluation of Two Advanced Molecular Dynamics Methods - PMC - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

13 C NMR spectra of dimedone. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

(PDF) Spectroscopic measurement of the acid dissociation constant of 2-naphthol and the second dissociation constant of carbonic acid at elevated temperatures - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Determining the Acid Dissociation Constant of 2-Naphthol in the Ground and Excited State by Application of the Förster cycle - Caroline Frank. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

- 1. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Electron impact ion fragmentation pathways of peracetylated C-glycoside ketones derived from cyclic 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel synthesis of heterocyclic compounds from acetylenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 6. endotherm-lsm.com [endotherm-lsm.com]

- 7. 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 | Benchchem [benchchem.com]

- 8. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001342) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

An In-depth Technical Guide on the Mechanism of Action of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione and its Congeners

Foreword: Unraveling the Molecular Intricacies of Cyclohexane-1,3-dione Derivatives

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged with 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione and its related class of 2-acyl-cyclohexane-1,3-diones. Our objective is to move beyond a superficial overview and provide an in-depth exploration of the core mechanism of action, grounded in robust scientific evidence. By elucidating the causality behind experimental observations and detailing validated protocols, this document aims to empower researchers to design and execute their investigations with a higher degree of precision and insight. We will primarily focus on the well-established role of these compounds as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), while also exploring other reported biological activities that warrant further investigation.

Introduction to this compound: A Molecule of Interest

This compound belongs to a significant class of organic compounds known as cyclic β-triketones. Structurally, it features a cyclohexane-1,3-dione core with a gem-dimethyl substitution at the 5-position and a 1-hydroxyethylidene group at the 2-position. This particular arrangement of functional groups is pivotal to its biological activity. While this specific molecule is a subject of research, it is part of the broader family of 2-acyl-cyclohexane-1,3-diones, which have garnered considerable attention for their potent bioactivities, most notably as herbicides.[1][2] The core mechanism underpinning this herbicidal action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4]

The Primary Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The most extensively characterized mechanism of action for 2-acyl-cyclohexane-1,3-diones is the potent and reversible inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6] HPPD is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine in most aerobic organisms.[7][8]

The Catalytic Role of HPPD

HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA). This reaction is a key step in the tyrosine degradation pathway.[7][9] In plants, the product HGA is a vital precursor for the biosynthesis of essential molecules such as plastoquinone and tocopherols (Vitamin E).[4][10] Plastoquinone is an indispensable component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis.[4][11]

Molecular Basis of HPPD Inhibition

The inhibitory action of 2-acyl-cyclohexane-1,3-diones is attributed to the structural mimicry of the substrate, HPP, and the chelating ability of the 1,3-dione moiety. The enol tautomer of the 1,3-dione is crucial for binding to the Fe(II) ion in the active site of HPPD.[12] This chelation of the iron cofactor prevents the binding of the natural substrate and subsequent catalysis.[12]

The key structural features required for potent HPPD inhibition include the 2-acyl-cyclohexane-1,3-dione core, which provides the necessary geometry for iron chelation.[1][2] The nature of the acyl side chain significantly influences the potency of inhibition, with optimal chain lengths and substitutions enhancing binding affinity within the enzyme's active pocket.[1]

Biochemical Consequences of HPPD Inhibition

The inhibition of HPPD leads to a cascade of downstream effects that differ between plants and mammals.

-

In Plants (Herbicidal Action): The blockage of HGA synthesis results in a deficiency of plastoquinone and tocopherols.[4][10] The lack of plastoquinone disrupts the photosynthetic electron transport chain and inhibits phytoene desaturase, leading to the accumulation of phytoene and a halt in carotenoid biosynthesis.[4][11] Carotenoids are essential for protecting chlorophyll from photo-oxidative damage. Their absence results in chlorophyll bleaching and, ultimately, plant death.[4]

-

In Mammals: HPPD inhibition leads to an accumulation of the substrate HPP and its precursor, the amino acid tyrosine, resulting in a condition known as tyrosinemia.[3][13] The excess tyrosine is then catabolized through alternative pathways, leading to increased urinary excretion of HPP and 4-hydroxyphenyllactate (HPLA).[2][3] While high levels of tyrosine can be toxic, leading to ocular and dermal lesions in sensitive species, this inhibitory mechanism has been therapeutically exploited.[3][13] For instance, the HPPD inhibitor nitisinone (NTBC) is used to treat hereditary tyrosinemia type I by preventing the formation of toxic downstream metabolites.[14]

Broader Biological Activities and Potential Mechanisms

While HPPD inhibition is the primary and most well-documented mechanism of action, derivatives of cyclohexane-1,3-dione have been reported to exhibit other biological activities, including antimicrobial, antioxidant, and anticancer effects. The precise mechanisms for these activities are generally less understood and may be independent of HPPD inhibition.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial and antifungal properties of cyclohexane-1,3-dione derivatives.[1] The mechanism is not fully elucidated but may involve disruption of microbial cell membranes, inhibition of essential enzymes other than HPPD, or chelation of metal ions crucial for microbial growth.

Anticancer Activity

There is emerging evidence that some dione-containing compounds possess anticancer properties, often mediated by the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase cascades.[10] For cyclohexane-1,3-dione derivatives, the potential for anticancer activity is an active area of research, with some studies suggesting they may serve as scaffolds for the development of novel therapeutic agents.

Experimental Protocols for Mechanism of Action Studies

To rigorously investigate the mechanism of action of this compound and its analogs, a multi-faceted experimental approach is required.

HPPD Inhibition Assay

A robust and quantifiable method to assess HPPD inhibition is essential. A common approach is a spectrophotometric assay.

Protocol: Spectrophotometric HPPD Inhibition Assay

-

Enzyme Preparation: Recombinantly express and purify HPPD from a suitable source (e.g., Arabidopsis thaliana for plant studies or human for mammalian studies).

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5) containing a known concentration of purified HPPD, ferrous sulfate, and ascorbic acid (to maintain the iron in the Fe(II) state).

-

Inhibitor Incubation: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture and incubate for a predetermined time to allow for binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 4-hydroxyphenylpyruvate (HPP).

-

Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) corresponding to the consumption of HPP, or monitor the increase in a product-related signal.

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data Summary

| Compound | Target Organism | IC₅₀ (µM) |

| Mesotrione | Arabidopsis thaliana | 0.204 |

| Sulcotrione | Arabidopsis thaliana | 0.25 |

| Compound 27 | Arabidopsis thaliana | Comparable to Mesotrione |

| Compound 28 | Arabidopsis thaliana | Comparable to Mesotrione |

Note: Data for compounds 27 and 28 are from a study on novel 2-(arylformyl)cyclohexane-1,3-dione derivatives and are presented for comparative purposes.[15][16]

Antimicrobial Activity Assessment

Standardized methods are crucial for evaluating the antimicrobial potential of the compound.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity Evaluation

In vitro cytotoxicity assays are a primary step in assessing potential anticancer activity.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate until they reach a suitable confluency.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion and Future Directions

The primary mechanism of action of this compound and its congeners is the inhibition of 4-hydroxyphenylpyruvate dioxygenase. This well-characterized mechanism, involving the chelation of the active site's ferrous ion, has significant implications in both agriculture and medicine. The resulting herbicidal activity in plants and the therapeutic potential in treating certain metabolic disorders in humans underscore the importance of this class of compounds.

While the focus has been on HPPD inhibition, the preliminary evidence for other biological activities, such as antimicrobial and anticancer effects, opens up exciting avenues for future research. A deeper investigation into these secondary mechanisms, utilizing the robust experimental protocols outlined in this guide, could unlock new therapeutic applications for this versatile chemical scaffold. Future work should aim to delineate the specific molecular targets and pathways involved in these non-HPPD-related activities.

References

-

Yozzo, K. (2020). HPPD Inhibiting Herbicides: State of the Science. Regulations.gov. [Link]

- Ellis, M. K., et al. (1996). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. Human & Experimental Toxicology, 15(2), 179-181.

- Ooka, J. K., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Plants, 11(17), 2269.

- Lin, H. Y., et al. (2002). Mode of action of 4-hydroxyphenylpyruvate dioxygenase inhibition by triketone-type inhibitors. Journal of Medicinal Chemistry, 45(10), 2136-2144.

- Moran, G. R. (2005). 4-Hydroxyphenylpyruvate dioxygenase. Archives of Biochemistry and Biophysics, 433(1), 117-128.

-

Ooka, J. K., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PubMed Central. [Link]

- Gong, X., et al. (2018). Impacts of hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor (mesotrione) on photosynthetic processes in Chlamydomonas reinhardtii. Environmental Pollution, 243(Pt A), 338-346.

- Chebil, L., et al. (2007). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Applied Microbiology and Biotechnology, 75(3), 657-664.

- Molchanov, S., & Gryff-Keller, A. (2009). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4- (trifluoromethyl)benzoyl]-1,3-cyclohexanedione. Acta Biochimica Polonica, 56(3), 449-454.

- Kavana, M., & Moran, G. R. (2003). Interaction of (4-hydroxyphenyl)pyruvate dioxygenase with the specific inhibitor 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. Biochemistry, 42(34), 10238-10245.

-

Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase. [Link]

- Lee, D. L., et al. (1997). The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase. Weed Science, 45(5), 601-609.

- Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. Journal of Agricultural and Food Chemistry, 71(46), 17678-17688.

- Turan, N., et al. (2014). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 19(11), 18886-18906.

- Pallett, K. E. (2000). Phytotoxic secondary effects resulting from inhibition of hydroxyphenylpyruvate dioxygenase (HPPD). Pesticide Biochemistry and Physiology, 67(2), 121-133.

- Boros, E., et al. (2010). 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME. Journal of Biological Chemistry, 285(35), 27384-27393.

- Borowski, T., et al. (2004). 4-Hydroxyphenylpyruvate Dioxygenase: A Hybrid Density Functional Study of the Catalytic Reaction Mechanism. Biochemistry, 43(45), 14384-14394.

- Yang, C., et al. (2014). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. PLoS ONE, 9(7), e101621.

- Balderrama-Martínez, V. I., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 27(19), 6296.

- Varanasi, V. K., et al. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, 36(5), 655-666.

- García-Jacas, C. R., et al. (2019). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 24(7), 1437-1443.

- Al-Jarf, R., et al. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties.

- Rodriguez-Guerra, J., et al. (2020). Application of computational methods for anticancer drug discovery, design, and optimization. Boletín Médico del Hospital Infantil de México (English Edition), 77(5), 223-235.

- Lewis, R. W., & Botham, P. A. (2013). Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation. Archives of Toxicology, 87(11), 1915-1929.

- Hossain, M. A., et al. (2024).

- Grompe, M. (2001). The pathophysiology and treatment of hereditary tyrosinemia type 1. Seminars in Liver Disease, 21(4), 563-571.

- LibreTexts. (2021). 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs. Biology LibreTexts.

-

protocols.io. (2019). Assessment of antimicrobial activity. [Link]

- Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. PubMed, 37944065.

- Lin, H. Y., et al. (2002). Mode of action of 4-hydroxyphenylpyruvate dioxygenase inhibition by triketone-type inhibitors. PubMed, 12014960.

- Ellis, M. K., et al. (1996). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. PubMed, 8834400.

- Ooka, J. K., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PubMed, 36079655.

- Gong, X., et al. (2018). Impacts of hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor (mesotrione) on photosynthetic processes in Chlamydomonas reinhardtii. PubMed, 30343230.

- Chebil, L., et al. (2007). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed, 17279361.

- Kavana, M., & Moran, G. R. (2003). Interaction of (4-hydroxyphenyl)pyruvate dioxygenase with the specific inhibitor 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. PubMed, 12926943.

Sources

- 1. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase | Weed Science | Cambridge Core [cambridge.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

- 9. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Impacts of hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor (mesotrione) on photosynthetic processes in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontierspartnerships.org [frontierspartnerships.org]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione: Structure Elucidation and Data Interpretation

Introduction: Unveiling the Molecular Architecture

2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione, often referred to as 2-acetyldimedone, is a β-diketone derivative of significant interest in synthetic organic chemistry. Its utility as a protecting group for primary amines and as a versatile building block for heterocyclic compounds underscores the importance of its unambiguous structural characterization.[1][2][3] This technical guide provides an in-depth analysis of the spectroscopic data essential for the structural elucidation of this compound, targeting researchers, scientists, and professionals in drug development.

A crucial aspect of this molecule's structure is its existence predominantly in the enol tautomeric form, stabilized by an intramolecular hydrogen bond and conjugation.[4][5] This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining not just the spectral features but also the causality behind the experimental choices and data interpretation.

Molecular Structure and Tautomerism

The compound exists in equilibrium between its keto and enol forms. However, the enol form, 2-acetyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one, is significantly more stable. This guide will focus on the characterization of this predominant enol tautomer.

Caption: Keto-enol tautomerism of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.[4] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines a standard procedure for obtaining ¹H and ¹³C NMR spectra for a solid organic compound like this compound.

Caption: A typical workflow for NMR analysis.

The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is critical to avoid large solvent signals that would obscure the analyte's peaks. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Representative ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~17.0 | Singlet (broad) | 1H | Enolic -OH |

| ~2.5 | Singlet | 3H | -C(O)CH ₃ |

| ~2.3 | Singlet | 4H | -CH ₂-C(O)- |

| ~1.1 | Singlet | 6H | -C(CH ₃)₂ |

Interpretation of the ¹H NMR Spectrum:

-

Enolic Proton (~17.0 ppm): The significantly downfield chemical shift is characteristic of a proton involved in a strong intramolecular hydrogen bond, as seen in the enol form of β-diketones.[6] Its broadness is also typical for exchangeable protons.

-

Acetyl Protons (~2.5 ppm): This singlet corresponds to the three protons of the acetyl methyl group. Its chemical shift is influenced by the adjacent carbonyl group.

-

Methylene Protons (~2.3 ppm): The two methylene groups in the cyclohexane ring are equivalent due to the planarity of the enone system, giving rise to a single peak integrating to four protons.

-

Gem-dimethyl Protons (~1.1 ppm): The two methyl groups at the 5-position are also equivalent, resulting in a sharp singlet that integrates to six protons.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Representative ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~204 | C =O (Ketone) |

| ~192 | C =O (Enone) |

| ~110 | =C -C(O) |

| ~51 | -C H₂- |

| ~32 | -C (CH₃)₂ |

| ~28 | -C(C H₃)₂ |

| ~26 | -C(O)C H₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons (~204 and ~192 ppm): The two downfield signals correspond to the two carbonyl carbons. The slight difference in their chemical environment (one is part of the enone system, the other is adjacent to the acetyl group) leads to distinct resonances.[7]

-

Olefinic Carbon (~110 ppm): This signal is for the carbon atom of the C=C double bond that is attached to the main ring's carbonyl group.

-

Aliphatic Carbons (~51, ~32, ~28, ~26 ppm): These signals correspond to the remaining sp³ hybridized carbons. The quaternary carbon of the gem-dimethyl group is at ~32 ppm, while the methyl carbons themselves are at ~28 ppm. The methylene carbons appear around ~51 ppm, and the acetyl methyl carbon is found at ~26 ppm.[8][9][10]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[11]

Caption: A streamlined workflow for ATR-FTIR.

Interpretation of the IR Spectrum

The IR spectrum is dominated by features confirming the enol structure.

Table 3: Representative IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400-2500 | Broad | O-H stretch | Intramolecularly H-bonded enol |

| ~2960 | Medium | C-H stretch | sp³ C-H |

| ~1650 | Strong | C=O stretch | Conjugated ketone |

| ~1580 | Strong | C=C stretch | Enol double bond |

Interpretation of Key IR Bands:

-

Broad O-H Stretch (3400-2500 cm⁻¹): This very broad and intense absorption is a hallmark of a strongly hydrogen-bonded hydroxyl group, confirming the enol tautomer.

-

C=O Stretch (~1650 cm⁻¹): The carbonyl stretching frequency is lower than that of a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the C=C double bond and involvement in the intramolecular hydrogen bond.[12]

-

C=C Stretch (~1580 cm⁻¹): This strong absorption is characteristic of the carbon-carbon double bond in the enone system.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural confirmation. Electron Ionization (EI) is a common technique for volatile organic compounds.[13]

Experimental Protocol: Electron Ionization (EI)-MS

In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[13]

-

Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe which is heated to volatilize the compound.

-

Ionization: The gaseous molecules are bombarded with 70 eV electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, charged ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum will show the molecular ion peak and several fragment ions.

Table 4: Representative Mass Spectrometry Data

| m/z | Proposed Fragment |

| 182 | [M]⁺• (Molecular Ion) |

| 167 | [M - CH₃]⁺ |

| 139 | [M - CH₃ - CO]⁺ |

| 125 | [M - C₄H₇O]⁺ |

| 111 | [M - C₅H₇O]⁺ |

| 97 | [M - C₅H₅O₂]⁺ |

| 55 | [C₄H₇]⁺ |

Proposed Fragmentation Pathway:

Sources

- 1. 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-ACETYLDIMEDONE | 1755-15-3 [chemicalbook.com]

- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. jasco.co.uk [jasco.co.uk]

- 12. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 13. rroij.com [rroij.com]

The Intricate Architecture of β-Enolone Systems: A Technical Guide to the Crystal Structure of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione Derivatives

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 2-(1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione, a prominent derivative of dimedone. These molecules serve as exemplary models for understanding the profound influence of intramolecular hydrogen bonding and tautomerism on solid-state conformation. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth structural insights, detailed experimental protocols for synthesis and crystallographic analysis, and a discussion of the broader implications for medicinal chemistry and materials science. We will explore the nuances of their molecular geometry, the stability imparted by the β-enolone system, and the causality behind the experimental choices in their characterization.

Introduction: The Significance of the Dimedone Scaffold

5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone, is a versatile organic compound that serves as a foundational building block in the synthesis of a wide array of heterocyclic compounds.[1] Its derivatives have garnered significant attention due to their diverse biological activities, including potential applications as anticancer, antimicrobial, and antioxidant agents. The reactivity and properties of these derivatives are intrinsically linked to their three-dimensional structure and the subtle interplay of electronic and steric effects.

The focus of this guide, this compound, also known by its tautomeric name 2-acetyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one, is a subject of particular interest.[1] Its structure is characterized by a robust intramolecular hydrogen bond that locks the molecule into a planar, quasi-aromatic six-membered ring. This structural motif, a β-enolone system, is crucial in dictating the molecule's conformation, stability, and reactivity. Understanding the precise atomic arrangement through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials.

Molecular and Crystal Structure: A Tale of Tautomers and Hydrogen Bonds

In solution, this compound exists in equilibrium between its diketo and enol tautomeric forms. However, in the solid state, the enol form is overwhelmingly favored due to the stabilizing effect of intramolecular and intermolecular hydrogen bonds.

The Predominant Enol Tautomer and Intramolecular Hydrogen Bonding

The crystal structure of dimedone derivatives consistently reveals the presence of the enol tautomer. This is a consequence of the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen. This interaction creates a stable six-membered pseudo-ring, a feature that significantly influences the molecule's planarity and electronic distribution.

Caption: Intramolecular hydrogen bonding in the enol tautomer.

Case Study: Crystal Structure of a Close Derivative

While the specific crystal structure of the title compound is not publicly available, a detailed analysis of a closely related derivative, 3-hydroxy-2-(4-hydroxy-3-methoxyphenylmethyl)-5,5-dimethylcyclohex-2-enone, provides invaluable insights. The crystallographic data for this compound, as determined by Cid-Samamed, A. et al. (2018), reveals key structural features that are highly likely to be conserved in the title compound.

In this derivative, the cyclohexene ring adopts a "sofa" conformation. The molecule exhibits a significant intramolecular O-H···O hydrogen bond within the β-enolone moiety. Furthermore, the packing of the molecules in the crystal lattice is stabilized by intermolecular O-H···O hydrogen bonds, forming a network that contributes to the overall stability of the crystalline solid.

Table 1: Crystallographic Data for 3-hydroxy-2-(4-hydroxy-3-methoxyphenylmethyl)-5,5-dimethylcyclohex-2-enone

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (3) |

| b (Å) | 15.0123 (5) |

| c (Å) | 10.5678 (4) |

| α (°) | 90 |

| β (°) | 101.234 (2) |

| γ (°) | 90 |

| Volume (ų) | 1572.1 (1) |

| Z | 4 |

| Intramolecular H-bond (O-H···O) (Å) | 2.545 (2) |

Data sourced from Cid-Samamed, A., et al. (2018).

Experimental Protocols: From Synthesis to Structure Determination

The synthesis and crystallographic analysis of these derivatives require meticulous experimental design and execution. The following protocols provide a framework for obtaining high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound

A common and effective method for the synthesis of the title compound is the acylation of dimedone.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,5-dimethylcyclohexane-1,3-dione (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Addition of Reagents: Add a base, such as triethylamine (2.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

-

Acylation: Cool the mixture in an ice bath and add acetic anhydride (1.2 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Synthetic workflow for the target compound.

Single-Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in structure determination. The slow evaporation of a saturated solution is a widely used and effective technique.

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. A common approach is to use a solvent in which the compound is soluble and an anti-solvent in which it is sparingly soluble.

-

Preparation of Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent, gently warming if necessary to achieve complete dissolution.

-

Slow Evaporation: Transfer the solution to a clean vial and cover it with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

-

Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or a fine needle.

Single-Crystal X-ray Diffraction Analysis

The final step is the determination of the crystal structure using a single-crystal X-ray diffractometer.

Workflow Overview:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Caption: Experimental workflow for crystallographic analysis.

Implications and Future Directions

The detailed understanding of the crystal structure of this compound derivatives has significant implications for various scientific disciplines. In medicinal chemistry, the rigid conformation imposed by the intramolecular hydrogen bond can be exploited to design molecules with specific shapes to fit into the active sites of biological targets. The ability to predict and control the solid-state packing of these molecules is also of great interest in materials science for the development of new crystalline materials with desired optical or electronic properties.

Future research in this area could focus on the synthesis of a wider range of derivatives with different substituents to systematically study their effects on the crystal packing and biological activity. Co-crystallization studies with other molecules could also lead to the discovery of novel solid forms with unique properties.

Conclusion

The crystal structure of this compound and its derivatives is a testament to the elegance and predictability of molecular self-assembly. The prevalence of the enol tautomer, stabilized by a strong intramolecular hydrogen bond, is a defining feature that governs the conformation and properties of these molecules. The detailed structural insights and experimental protocols presented in this guide provide a solid foundation for further research and development in the fields of medicinal chemistry, crystallography, and materials science. The continued exploration of these fascinating molecular architectures promises to unlock new opportunities for scientific innovation.

References

- Cid-Samamed, A., et al. (2018). Crystal structure of 3-hydroxy-2-(4-hydroxy-3-methoxyphenylmethyl)-5,5-dimethylcyclohex-2-enone.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methyl-1,3-cyclohexanedione. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5648. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione and Its Derivatives

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with diverse biological activities is a perpetual endeavor. The cyclohexane-1,3-dione framework, particularly as embodied by 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione (also known as 2-acetyldimedone) and its derivatives, represents a compelling and versatile scaffold. This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and mechanistic underpinnings of this class of compounds, offering field-proven insights to steer future research and development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

The Core Moiety: Synthesis and Structural Attributes

The parent compound, this compound, serves as a versatile starting material for the synthesis of a diverse library of derivatives. Its inherent keto-enol tautomerism is a key feature influencing its reactivity and biological interactions.

Synthesis of the Core Structure

The synthesis of this compound is typically achieved through the acylation of 5,5-dimethylcyclohexane-1,3-dione (dimedone). A common and efficient method involves the reaction of dimedone with acetyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

5,5-dimethylcyclohexane-1,3-dione (dimedone)

-

Acetyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other appropriate solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 5,5-dimethylcyclohexane-1,3-dione (1 equivalent) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.1 equivalents) to the solution with stirring.

-

Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl solution.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Derivatization Strategies

The reactivity of the dione and the hydroxyethylidene moieties allows for a wide range of structural modifications. These include:

-

Condensation reactions at the active methylene group.

-

Etherification or esterification of the hydroxyl group.

-

Substitution reactions on the cyclohexane ring.

These derivatizations are crucial for tuning the lipophilicity, steric bulk, and electronic properties of the molecule, thereby influencing its biological activity.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Antibacterial and Antifungal Efficacy

Studies have shown that various derivatives, particularly those incorporating ether linkages or heterocyclic moieties, exhibit notable antimicrobial effects. For instance, a series of 2-(((2-ether)amino)methylene)-dimedone derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[1].

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Dimedone Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| PAMCHD * | Mycobacterium tuberculosis H37Rv | 2.5 | [2][3] |

| Derivative 4k | Staphylococcus aureus | Comparable to Ciprofloxacin | [1] |

| Derivative 4k | Bacillus cereus | Comparable to Ciprofloxacin | [1] |

| Derivative 4k | Bacillus subtilis | Comparable to Ciprofloxacin | [1] |

| Derivative 4d | Aspergillus fumigatus | Good Activity | [1] |

| Derivative 4e | Penicillium chrysogenum | Good Activity | [1] |

| Derivative 4s | Candida albicans | Good Activity | [1] |

*PAMCHD: 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard and reliable technique for quantifying the antimicrobial efficacy of compounds.

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial or fungal strains.

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

96-well microtiter plates.

-

Spectrophotometer or microplate reader.

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative control (broth with solvent).

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microbial strain to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include positive and negative control wells on each plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has highlighted the potential of dimedone derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the modulation of critical signaling pathways.

Cytotoxicity Against Cancer Cell Lines

Derivatives of this compound have been evaluated against a panel of human cancer cell lines, demonstrating a range of cytotoxic potencies. The structural modifications play a crucial role in determining the efficacy and selectivity of these compounds.

Table 2: Anticancer Activity (IC50) of Selected Dimedone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3c | A549 (Lung) | Promising | [4][5] |

| Compound 5b | H460 (Lung) | Promising | [4][5] |

| Compound 5e | HT-29 (Colon) | Promising | [4][5] |

| Compound 5f | MKN-45 (Gastric) | Promising | [4][5] |

| Compound 7c | A549 (Lung) | Promising | [4][5] |

| Compound 11b | H460 (Lung) | Promising | [4][5] |

| Compound 12c | HT-29 (Colon) | Promising | [4][5] |

| Compound 12d | MKN-45 (Gastric) | Promising | [4][5] |

| Compound 13d | A549 (Lung) | Promising | [4][5] |

| Compound 14b | H460 (Lung) | Promising | [4][5] |

| Compound 16c | HT-29 (Colon) | Promising | [4][5] |

| Compound 16d | MKN-45 (Gastric) | Promising | [4][5] |

Inhibition of Key Kinases

A primary mechanism underlying the anticancer activity of these compounds is their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival. Notably, certain derivatives have shown potent inhibitory activity against Pim-1 kinase and various tyrosine kinases[4][5].

Table 3: Kinase Inhibitory Activity (IC50) of Selected Dimedone Derivatives

| Compound ID | Kinase Target | IC50 (µM) | Reference |

| Compound 5b | Pim-1 Kinase | Potent | [4][5] |

| Compound 11b | Pim-1 Kinase | Potent | [4][5] |

| Compound 12d | Pim-1 Kinase | Potent | [4][5] |

| Compound 13d | Pim-1 Kinase | Potent | [4][5] |

| Compound 14b | Pim-1 Kinase | Potent | [4][5] |

| Compound 16c | Pim-1 Kinase | Potent | [4][5] |

| Compound 5b | Tyrosine Kinases | Effective | [4][5] |

| Compound 5e | Tyrosine Kinases | Effective | [4][5] |

| Compound 5f | Tyrosine Kinases | Effective | [4][5] |

| Compound 7c | Tyrosine Kinases | Effective | [4][5] |

| Compound 11b | Tyrosine Kinases | Effective | [4][5] |

| Compound 12c | Tyrosine Kinases | Effective | [4][5] |

| Compound 12d | Tyrosine Kinases | Effective | [4][5] |

| Compound 13d | Tyrosine Kinases | Effective | [4][5] |

| Compound 14b | Tyrosine Kinases | Effective | [4][5] |

| Compound 16c | Tyrosine Kinases | Effective | [4][5] |

| Compound 16d | Tyrosine Kinases | Effective | [4][5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines.

-

Complete cell culture medium.

-

Test compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanistic Insights: A Glimpse into Signaling Pathways

The anticancer effects of these compounds are believed to be mediated through the modulation of complex intracellular signaling networks. Inhibition of Pim-1 kinase and tyrosine kinases disrupts pathways that are critical for cell cycle progression, proliferation, and survival.

Anti-inflammatory Properties: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Derivatives of this compound have emerged as promising anti-inflammatory agents, primarily through their ability to modulate key inflammatory signaling pathways.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of these compounds are thought to be mediated by the inhibition of pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of inflammatory mediators such as cytokines and chemokines. While direct evidence for the inhibition of these pathways by 2-acetyldimedone derivatives is still emerging, the structural similarities to other known anti-inflammatory agents suggest this as a likely mechanism.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is a classic and widely accepted method for screening compounds for acute anti-inflammatory activity.

Materials:

-

Male Wistar rats or Swiss albino mice.